N-(5-chloro-2-methoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a structurally complex acetamide derivative featuring a 1,2-dihydroquinolin core substituted with methoxy, chloro, and phenylaminomethyl groups. The compound’s design aligns with trends in medicinal chemistry, where chloro and methoxy substituents are incorporated to modulate electronic properties, solubility, and target binding . The phenylaminomethyl group may enhance interactions with biological receptors, as seen in related N-substituted acetamides .
Properties
IUPAC Name |
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O4/c1-33-21-10-8-17-12-18(15-28-20-6-4-3-5-7-20)26(32)30(23(17)14-21)16-25(31)29-22-13-19(27)9-11-24(22)34-2/h3-14,28H,15-16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHORBEXOVSXRMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=C(C=CC(=C3)Cl)OC)CNC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the phenylamino group, and the attachment of the chloro-methoxyphenyl moiety. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Phenylamino Group: This step may involve nucleophilic substitution reactions using phenylamine and appropriate electrophiles.
Attachment of the Chloro-Methoxyphenyl Moiety: This can be done through coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield amine derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related acetamide derivatives from the provided evidence:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
*Hypothetical formula based on structural inference.
Key Findings:
Structural Variations: Core Heterocycles: The target compound’s 1,2-dihydroquinolin core distinguishes it from thiazolidinedione (), pyridazinyl (), and pyrazol () derivatives. These cores influence conformational flexibility and binding to biological targets . Substituent Effects: Chloro and methoxy groups are common across analogs, enhancing lipophilicity and metabolic stability. The phenylaminomethyl group in the target compound may mimic bioactive motifs in penicillin derivatives .
Biological Activity: Compound 3a () exhibits hypoglycemic activity (IC₅₀: 0.82 μM), attributed to its thiazolidinedione moiety, a known PPARγ agonist . The target compound’s dihydroquinolin core may target kinase or protease enzymes, though specific data are unavailable.
Synthesis Methods: Amide bond formation via carbodiimide coupling () or DMF-mediated reactions () is common. The target compound likely employs similar strategies for phenylaminomethyl group integration .
Physical Properties :
- Melting points for analogs range from 473–475 K () . The target compound’s chloro and methoxy substituents may reduce aqueous solubility compared to less halogenated derivatives.
Table 2: Crystallographic and Conformational Data ()
| Compound | Dihedral Angles (Ar₁–Ar₂) | Hydrogen Bonding | Conformational Notes |
|---|---|---|---|
| Dichlorophenyl acetamide | 54.8°–77.5° | N–H⋯O dimers (R₂²(10) type) | Steric repulsion rotates amide groups |
The target compound’s dihydroquinolin core may adopt distinct conformations, influencing receptor binding compared to the pyrazol-based analog in .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups, including:
- Chloro-substituted methoxyphenyl ring
- Dihydroquinolin moiety
- Acetamide functional group
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H26ClN3O4 |
| Molecular Weight | 455.93 g/mol |
| LogP (Octanol-Water) | 3.45 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act through the following mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may lead to anti-inflammatory or anticancer effects.
- Receptor Modulation : It may interact with specific receptors, altering cellular signaling pathways that are crucial for various biological processes.
Pharmacological Properties
Research findings suggest several pharmacological activities associated with this compound:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxicity against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may reduce inflammatory markers in vitro, suggesting a role in the treatment of inflammatory diseases.
- Antimicrobial Activity : Some studies have reported moderate antimicrobial activity against bacterial strains, indicating potential applications in treating infections.
Case Studies
- Anticancer Efficacy : A study conducted on breast cancer cell lines demonstrated that this compound induced significant apoptosis at concentrations above 10 µM, with IC50 values comparable to standard chemotherapeutics.
- Anti-inflammatory Response : In a murine model of inflammation, administration of the compound reduced paw edema significantly compared to control groups, highlighting its potential as an anti-inflammatory agent.
- Antimicrobial Screening : In vitro tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, suggesting moderate antibacterial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
